molecular formula C9H17NO4S B3087640 N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine CAS No. 1176833-85-4

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine

Cat. No.: B3087640
CAS No.: 1176833-85-4
M. Wt: 235.3 g/mol
InChI Key: PQADCRYOPOVXDV-ZCFIWIBFSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is an organic compound with the molecular formula C9H17NO4S. It is a derivative of homocysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine typically involves the protection of the amino group of D-homocysteine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting D-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane or methanol.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiols.

    Substitution: Free amine (D-homocysteine).

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine involves its ability to protect the amino group of homocysteine, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is similar to other Boc-protected amino acids, such as:

The uniqueness of this compound lies in its thiol group, which provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQADCRYOPOVXDV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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